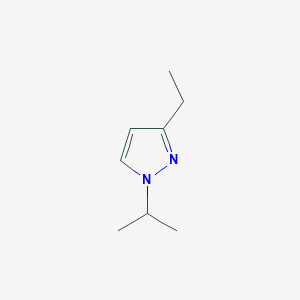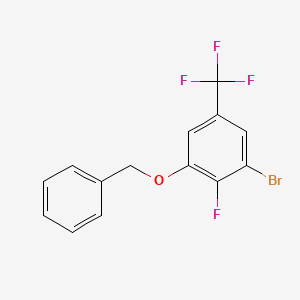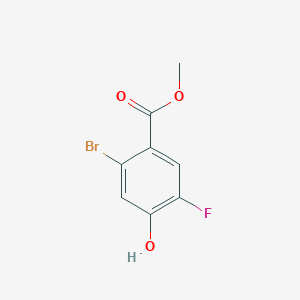![molecular formula C8H3Cl3FN3O B14029296 2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine](/img/structure/B14029296.png)
2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H3Cl3FN3O. This compound is part of the pyrido[4,3-d]pyrimidine family, known for its diverse applications in medicinal chemistry and material science. The presence of multiple halogens and a methoxy group in its structure makes it a compound of interest for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,7-trichloro-5-methoxy-pyrido[4,3-d]pyrimidine with fluorinating agents to introduce the fluorine atom at the 8th position . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization and halogenation processes.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, methoxylation, and cyclization steps, often carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogens.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidines, oxides, and reduced derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of 2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and methoxy group contribute to its binding affinity and specificity. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain .
Comparación Con Compuestos Similares
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: Lacks the methoxy group, making it less versatile in certain reactions.
2,4,7-Trichloro-5-methoxy-pyrido[4,3-d]pyrimidine: Lacks the fluorine atom, affecting its reactivity and applications.
2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[2,3-d]pyrimidine: Different ring structure, leading to different chemical properties and applications.
Uniqueness: These functional groups enhance its binding affinity, reactivity, and versatility in various chemical and biological processes .
Propiedades
Fórmula molecular |
C8H3Cl3FN3O |
|---|---|
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
2,4,7-trichloro-8-fluoro-5-methoxypyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H3Cl3FN3O/c1-16-7-2-4(3(12)6(10)14-7)13-8(11)15-5(2)9/h1H3 |
Clave InChI |
YBOJCDGFEDMCDV-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C2=C1C(=NC(=N2)Cl)Cl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B14029231.png)

![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)


![2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14029262.png)
![tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)



![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL](/img/structure/B14029282.png)

